molecular formula C8H5BrN2O2 B13035233 6-bromo-1H-indazole-7-carboxylicacid

6-bromo-1H-indazole-7-carboxylicacid

Cat. No.: B13035233
M. Wt: 241.04 g/mol
InChI Key: KXIKAPYWHUZZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 7th position makes this compound unique and potentially useful in drug development and other scientific research.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

KXIKAPYWHUZZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indazole-7-carboxylic acid typically involves the bromination of 1H-indazole-7-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 6-bromo-1H-indazole-7-carboxylic acid may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Biological Activities

6-Bromo-1H-indazole-7-carboxylic acid has been investigated for various biological activities, making it a promising candidate for drug development:

  • Anticancer Properties : Studies have indicated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest its potential to interact with key proteins involved in cancer progression and angiogenesis.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent. Its interactions with bacterial enzymes may provide insights into new antibacterial therapies .
  • Enzyme Inhibition : Research indicates that 6-bromo-1H-indazole-7-carboxylic acid can inhibit specific enzymes linked to metabolic pathways, which can be leveraged in treating metabolic disorders .

Case Studies

Several case studies highlight the applications of 6-bromo-1H-indazole-7-carboxylic acid in medicinal chemistry:

Case Study 1: Anticancer Activity

A study explored the effects of 6-bromo-1H-indazole-7-carboxylic acid on MCF-7 breast cancer cells. It demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria showed that 6-bromo-1H-indazole-7-carboxylic acid exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard disc diffusion methods, revealing its potential as a new antibiotic candidate .

Comparative Analysis with Related Compounds

To better understand the significance of 6-bromo-1H-indazole-7-carboxylic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1H-Indazole-7-carboxylic acidLacks bromine atomLess reactive; serves as a baseline for comparison
6-Bromo-1H-indazole-5-carboxylic acidBromine at position 6; carboxylic group at position 5Different reactivity due to positional isomerism
5-Bromo-1H-indazole-3-carboxylic acidBromine at position 5; carboxylic group at position 3Distinct chemical properties and applications
4-Bromo-1H-indazole-6-carboxylic acidBromine at position 4; carboxylic group at position 6Altered reactivity profile compared to the target compound

The unique arrangement of functional groups in 6-bromo-1H-indazole-7-carboxylic acid confers distinct reactivity patterns and biological activities compared to its analogs, making it particularly valuable for targeted synthesis in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the carboxylic acid group at specific positions in 6-bromo-1H-indazole-7-carboxylic acid makes it unique. This structural arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.